![molecular formula C22H18FN3O6 B2562939 ethyl 2-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate CAS No. 877657-31-3](/img/no-structure.png)

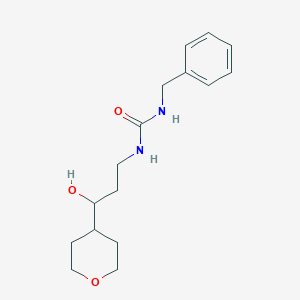

ethyl 2-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

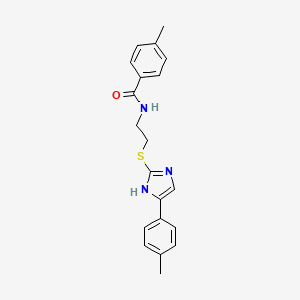

- Compound 1 (ethyl 2-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate) has demonstrated lipid-lowering effects. Specifically, it significantly reduces triglyceride content in the aorta and also shows a 39% reduction in cholesterol content .

- The 3-halo (meta; C-3) and 2-halo (ortho; C-2) substituted phenyl derivatives of this compound exhibit improved anti-tubercular activity compared to the 4-halo (para; C-4) substituted derivatives .

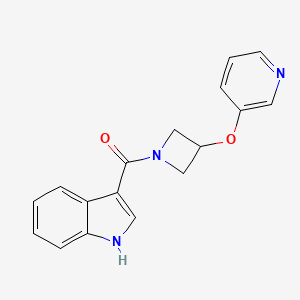

- Ethyl (4-fluorobenzoyl)acetate serves as a precursor in condensation reactions with diamines via C-C bond cleavage. These reactions lead to the synthesis of benzimidazoles and perimidines, which have potential use as antimalarial treatments .

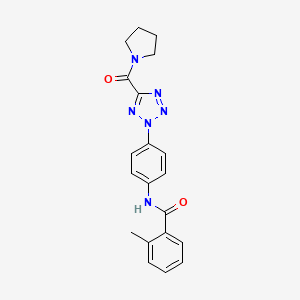

- The broader class of pyrazolo[3,4-b]pyridines (to which our compound belongs) has been extensively studied. These compounds exhibit diverse biological activities due to their structural similarity to purine bases (adenine and guanine). Over 300,000 structures of 1 H -pyrazolo[3,4-b]pyridines have been described, with applications spanning various targets .

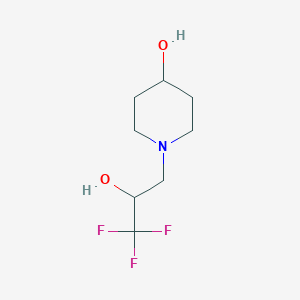

- While not directly related to our compound, trifluoromethylpyridines serve as a key structural motif in active agrochemical and pharmaceutical ingredients. Their synthesis and applications have been explored extensively .

- The nature of substituents at various positions (N1, C3, C4, C5, and C6) significantly influences the biological activity of 1 H -pyrazolo[3,4-b]pyridines. Researchers have investigated these relationships to identify potential therapeutic uses .

Cardiovascular Health and Lipid Regulation

Antitubercular Activity

Synthesis of Benzimidazoles and Perimidines

Biomedical Applications of Pyrazolo[3,4-b]pyridines

Trifluoromethylpyridines in Agrochemicals and Pharmaceuticals

Substitution Patterns and Biological Activity

Zukünftige Richtungen

Wirkmechanismus

Mode of Action

It is suggested that meta and ortho-substituted phenyl compounds can easily penetrate the bacterial cell and have suitable binding interactions with their target .

Pharmacokinetics

It is noted that potent compounds from a similar series have a clogp value less than 4 and a molecular weight less than 400, which are likely to maintain drug-likeness during lead optimization .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 2-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate involves the condensation of 4-fluorobenzaldehyde with ethyl acetoacetate to form ethyl 2-(4-fluorophenyl)-3-oxobutanoate. This intermediate is then reacted with 3-amino-2-(2-oxo-2,3-dihydro-1H-benzofuran-5-yl)propanoic acid to form ethyl 2-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate.", "Starting Materials": [ "4-fluorobenzaldehyde", "ethyl acetoacetate", "3-amino-2-(2-oxo-2,3-dihydro-1H-benzofuran-5-yl)propanoic acid" ], "Reaction": [ "Step 1: Condensation of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form ethyl 2-(4-fluorophenyl)-3-oxobutanoate.", "Step 2: Reaction of ethyl 2-(4-fluorophenyl)-3-oxobutanoate with 3-amino-2-(2-oxo-2,3-dihydro-1H-benzofuran-5-yl)propanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine to form ethyl 2-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate." ] } | |

CAS-Nummer |

877657-31-3 |

Molekularformel |

C22H18FN3O6 |

Molekulargewicht |

439.399 |

IUPAC-Name |

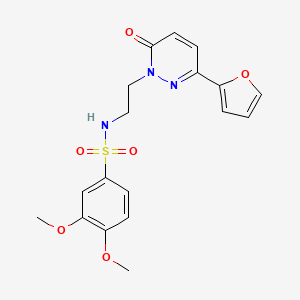

ethyl 2-[[2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetyl]amino]acetate |

InChI |

InChI=1S/C22H18FN3O6/c1-2-31-18(28)11-24-17(27)12-25-19-15-5-3-4-6-16(15)32-20(19)21(29)26(22(25)30)14-9-7-13(23)8-10-14/h3-10H,2,11-12H2,1H3,(H,24,27) |

InChI-Schlüssel |

WYFFGQGBPNQABQ-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CNC(=O)CN1C2=C(C(=O)N(C1=O)C3=CC=C(C=C3)F)OC4=CC=CC=C42 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2,5-Dimethoxyphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2562858.png)

![2-(7-ethoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2562866.png)

![2-[3-(4-methoxyphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]-N-(3-methylsulfanylphenyl)acetamide](/img/structure/B2562867.png)